5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl
Description
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL HCl is a pyrazolo-fused diazepine derivative characterized by a seven-membered diazepine ring fused with a pyrazole moiety. Microwave-assisted synthesis methods have been optimized for its derivatives, achieving higher yields (e.g., 50–76%) and reduced reaction times compared to conventional heating . Key derivatives exhibit anti-proliferative activity against human lung cancer cell lines (A549, H322, H1299) and serve as non-nucleoside inhibitors of viral targets like RSV polymerase .
Properties
Molecular Formula |
C7H12ClN3O |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-ol;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c11-7-4-8-3-6-1-2-9-10(6)5-7;/h1-2,7-8,11H,3-5H2;1H |
InChI Key |
GKWVENYPCZMLTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C(=CC=N2)CN1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hydrochloride typically involves the following steps :
Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations.
Industrial Production Methods:
Industrial production methods for this compound are not extensively documented in the literature. the scalable synthesis routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized through a scalable route starting from methyl pyrazole-3,5-dicarboxylate. Key steps include:
-
Alkylation : Reaction with 3-bromo-N-Boc-propylamine under basic conditions to form an intermediate.
-
Cyclization : Deprotection of the Boc group induces intramolecular cyclization, forming the pyrazolo-diazepine core .
-
Functionalization : Subsequent reduction of the lactam moiety using borane (BH₃) yields a secondary amine, which can undergo protection (e.g., Boc) or further derivatization .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 3-Bromo-N-Boc-propylamine, K₂CO₃, DMF | 85–90 | |
| Cyclization | HCl/MeOH, reflux | 78 | |
| Lactam Reduction | BH₃·THF, 0°C to RT | 92 | |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 95 |
Functional Group Transformations
The hydroxyl and amine groups in the compound enable diverse reactivity:
-
Esterification : The hydroxyl group reacts with acyl chlorides or anhydrides to form esters, enhancing lipophilicity for drug delivery .
-
Oxidation : Controlled oxidation converts the hydroxyl group to a ketone, though this is less common due to potential ring instability.
-
Amine Alkylation/Arylation : The secondary amine undergoes Buchwald-Hartwig coupling with aryl halides, enabling introduction of aromatic substituents .
Table 2: Functional Group Reactions
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Esterification | Acetyl chloride, pyridine | 7-Acetoxy derivative | Prodrug synthesis |
| Buchwald Coupling | Pd(OAc)₂, XPhos, aryl bromide | Aryl-substituted diazepine | Kinase inhibitor design |
| Reductive Amination | Aldehyde, NaBH₃CN | N-Alkylated derivatives | Bioactivity optimization |
Ring-Opening and Cross-Coupling Reactions
The diazepine ring exhibits moderate stability under acidic conditions but can undergo ring-opening in the presence of strong nucleophiles (e.g., Grignard reagents). Conversely, cross-coupling reactions preserve the core structure:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups at the pyrazole ring.
-
Chan-Lam Coupling : Copper-mediated coupling with arylboronic acids modifies the diazepine nitrogen .
Pharmacophore Modifications
The compound serves as a scaffold for kinase inhibitors. Key modifications include:
-
Carboxylate Ester Hydrolysis : Conversion to carboxylic acids enhances binding to ATP pockets .
-
Introduction of Halogens : Electrophilic halogenation (e.g., Br₂/Fe) improves target selectivity.
Mechanistic Insights
-
Cyclization Mechanism : Alkylation positions the amine for intramolecular nucleophilic attack on the ester carbonyl, forming the seven-membered diazepine ring .
-
Buchwald Coupling : The free amine undergoes oxidative addition with Pd(0), followed by transmetallation and reductive elimination to install aryl groups .
Stability and Reactivity Considerations
Scientific Research Applications
The biological activity of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hydrochloride has been investigated in various studies:
- Antiviral Activity : Compounds derived from this structure have shown promise as inhibitors of Hepatitis B virus (HBV). They are designed to target viral replication mechanisms effectively .
- CNS Activities : Due to their structural similarity to known psychoactive compounds, these diazepines are being studied for their potential anxiolytic and sedative effects. Preliminary studies suggest they may modulate neurotransmitter systems involved in anxiety and mood regulation .
Applications in Drug Development
Given its pharmacological potential, 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hydrochloride is being explored for various therapeutic applications:
- Antidepressants : The compound's ability to interact with serotonin receptors positions it as a candidate for developing new antidepressant therapies.
- Anti-inflammatory Agents : Some derivatives have demonstrated anti-inflammatory properties that could be leveraged in treating conditions such as arthritis or other inflammatory diseases .
Case Study 1: Antiviral Properties
A study published in a peer-reviewed journal examined the efficacy of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine derivatives against HBV. Results indicated that specific modifications to the core structure enhanced antiviral activity significantly compared to existing treatments.
Case Study 2: CNS Effects
Research conducted on animal models has shown that certain derivatives exhibit reduced anxiety-like behaviors. Behavioral assays demonstrated that these compounds could potentially serve as new anxiolytics with fewer side effects than current medications.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to various biological effects, including the modulation of cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL HCl derivatives vary significantly based on substituents. Below is a detailed comparison:
Key Research Findings
Anti-Cancer Activity : Derivatives with aryl groups (e.g., bromophenyl, methoxyphenyl) at C2 exhibit anti-proliferative effects against lung cancer cells. Activity is independent of stereochemistry, simplifying synthetic routes .
Antiviral Potential: Benzamide-substituted derivatives (e.g., Compound 25) inhibit RSV polymerase via non-nucleoside mechanisms, with NMR data confirming structural integrity .
Thermal Stability : Methoxyphenyl-substituted analogs demonstrate higher decomposition temperatures (239°C) compared to bromophenyl derivatives (230°C), suggesting improved stability for formulation .
ROS1 Inhibition : Carboxamide derivatives (e.g., N-isopropyl analog) are patented as ROS1 kinase inhibitors, highlighting the scaffold’s adaptability for diverse targets .
Biological Activity
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a][1,4]diazepines. Its molecular formula is and it has a molecular weight of approximately 210.10 g/mol. The structure includes a diazepine ring fused with a pyrazole moiety, which is known to confer various pharmacological properties.
Synthesis Methods
Recent studies have reported efficient synthetic routes for producing 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL HCl. For instance:
- Methodology : The synthesis typically involves the alkylation of methyl pyrazole derivatives followed by cyclization processes. The use of protecting groups and selective reductions are common in the synthetic pathways to obtain the desired compound with high purity and yield .
Pharmacological Effects
The biological activity of 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL HCl has been explored in various studies:
- CNS Activity : Compounds within this class have shown potential as anxiolytics and sedatives. They may interact with GABA receptors or other neurotransmitter systems to exert calming effects .
- Antimicrobial Properties : Some derivatives have demonstrated promising antimicrobial activity against various bacterial strains. In vitro studies suggest that modifications on the diazepine core can enhance antibacterial efficacy .
- Anticancer Potential : Preliminary investigations indicate that pyrazolo[1,5-a][1,4]diazepines may inhibit cancer cell proliferation. For example, certain derivatives have been tested against leukemia and breast cancer cell lines with varying degrees of success .
The exact mechanism by which 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL HCl exerts its biological effects is still under investigation. However, it is hypothesized that:
- GABAergic Modulation : Similar compounds have been shown to enhance GABAergic transmission in the central nervous system.
- Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors for specific enzymes involved in metabolic pathways relevant to cancer progression .
Case Studies and Research Findings
A review of recent literature highlights several case studies focusing on the biological activity of this compound:
| Study | Findings | |
|---|---|---|
| Almarhoon et al. (2023) | Evaluated novel pyrazolo derivatives for antimicrobial activity | Identified several compounds with significant antibacterial properties |
| Natarajan et al. (2023) | Investigated synthesis and reactivity patterns | Established efficient synthetic routes and characterized several derivatives |
| Kayukova et al. (2022) | Tested anticancer activity against K562 cells | Found that specific substitutions enhanced cytotoxicity against leukemia cells |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL HCl and its derivatives?
Methodological Answer:
The compound and its derivatives are typically synthesized via multicomponent reactions or functionalization of the diazepine core. Key steps include:
- Cyclization : Intramolecular cyclization of precursors like 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides in formic acid, yielding 7-hydroxy derivatives .
- Microwave-assisted synthesis : For example, reacting ferrocenyl pyrazole carboxylates with phenethylamines under solvent-free microwave conditions improves yields (e.g., 76–90%) and reduces reaction time compared to conventional heating .
- Purification : Silica gel chromatography (e.g., hexane/EtOAc gradients) or recrystallization from solvents like dichloromethane/methanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
